4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide
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Overview
Description
4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position, a fluoro-ethyl group at the nitrogen atom, and a methyl group at the second position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide typically involves the following steps:
Bromination: The starting material, 2-methyl-benzamide, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.
Fluoro-ethylation: The brominated intermediate is then reacted with 2-fluoro-ethylamine under appropriate conditions to introduce the fluoro-ethyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of advanced materials with specific properties.
Chemical Biology: The compound is used in chemical biology research to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The fluoro-ethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-fluoro-ethyl)-3-methyl-benzamide
- 4-Bromo-N-(2-fluoro-ethyl)-3-trifluoromethyl-benzamide
- 4-Bromo-N-(2-fluoro-ethyl)-3-methoxy-benzamide
Uniqueness
4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide is unique due to the specific positioning of the methyl group at the second position, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluoro-ethyl groups also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-(2-fluoroethyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-7-6-8(11)2-3-9(7)10(14)13-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGFVJRHETXQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)NCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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